3-Bromo-1,1,1-trifluoroacetone oxime

描述

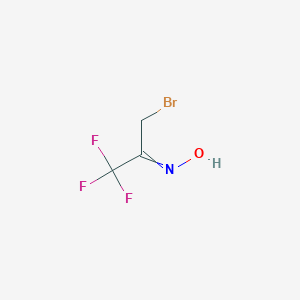

3-Bromo-1,1,1-trifluoroacetone oxime is an organic compound with the molecular formula C3H3BrF3NO and a molecular weight of 205.96 g/mol . It is a derivative of trifluoroacetone, where the oxime group is introduced to the carbonyl carbon, and a bromine atom is attached to the alpha carbon. This compound is known for its reactivity and is used in various chemical synthesis processes.

准备方法

The synthesis of 3-Bromo-1,1,1-trifluoroacetone oxime typically involves the reaction of 3-Bromo-1,1,1-trifluoroacetone with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The general reaction can be represented as follows:

CF3COCH2Br+NH2OH→CF3C(=NOH)CH2Br

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation.

化学反应分析

3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The oxime group can be oxidized to form nitroso compounds, which are highly reactive intermediates.

Reduction Reactions: The oxime group can be reduced to form amines, which can further react to form various derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

3-Bromo-1,1,1-trifluoroacetone oxime serves as a valuable reagent in organic synthesis. Its unique structure allows for the introduction of bromine and trifluoromethyl groups into organic molecules, which are important in the development of pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Fluorinated Compounds: The trifluoromethyl group is a significant pharmacophore in medicinal chemistry. Compounds containing this moiety often exhibit enhanced biological activity and metabolic stability.

- Intermediate in Drug Development: It has been utilized as an intermediate in synthesizing various biologically active compounds, including potential anti-cancer agents and antibiotics .

Medicinal Chemistry

The compound's potential in medicinal chemistry is noteworthy. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

Case Studies:

- A study highlighted the use of this compound derivatives in developing new antibacterial agents. The incorporation of trifluoromethyl groups was shown to enhance the potency of these compounds against resistant bacterial strains .

- Research involving the compound has also indicated its role as a precursor for developing novel anticancer drugs by modifying its structure to improve efficacy and reduce side effects .

Analytical Chemistry

In analytical chemistry, this compound is utilized for various analytical applications due to its reactivity and ability to form stable derivatives.

Applications:

- Chromatography: It is employed in chromatographic techniques to separate and analyze complex mixtures of organic compounds.

- Spectroscopic Studies: The compound's unique spectral properties make it suitable for use in NMR and IR spectroscopy, aiding in the structural elucidation of other chemical entities .

Biochemical Applications

The compound is also significant in biochemistry, particularly in proteomics research. Its ability to react with specific biomolecules allows it to serve as a tool for studying protein interactions and modifications.

Applications:

- Proteomics Research: this compound is used to label proteins for mass spectrometry analysis, facilitating the identification and quantification of proteins in complex biological samples .

- Enzyme Inhibition Studies: Research has indicated that derivatives of this compound can act as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .

作用机制

The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone oxime involves its reactivity with various biological molecules. The oxime group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification. The bromine atom can also participate in nucleophilic substitution reactions, further modifying the target molecules. These interactions can affect various molecular pathways and biological processes.

相似化合物的比较

3-Bromo-1,1,1-trifluoroacetone oxime is unique due to the presence of both the trifluoromethyl and oxime groups, which impart distinct reactivity and properties. Similar compounds include:

3-Bromo-1,1,1-trifluoroacetone: Lacks the oxime group and is primarily used in different synthetic applications.

1,1,1-Trifluoro-2-nitroso-2-propene: Formed by the oxidation of the oxime group and is highly reactive in Diels-Alder reactions.

3-Chloro-1,1,1-trifluoroacetone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

These comparisons highlight the unique features and applications of this compound in various fields of research and industry.

生物活性

3-Bromo-1,1,1-trifluoroacetone oxime (CAS Number: 117341-57-8) is an organic compound characterized by its unique structure, featuring a bromine atom, three fluorine atoms, and an oxime functional group. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. Its electrophilic nature and the ability to form covalent bonds with nucleophiles contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₃H₃BrF₃NO

- Molecular Weight : 205.96 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : Approximately 88 °C

- Density : 1.82 g/cm³

The biological activity of this compound primarily involves its interaction with various molecular targets through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The presence of both bromine and trifluoromethyl groups enhances the compound’s reactivity and stability.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its ability to form stable complexes with active site residues in enzymes allows it to modulate enzymatic activity effectively. For instance, studies have shown that it can inhibit certain proteases by covalently modifying serine residues in the active site.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The electrophilic nature of the compound allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death. Further studies are needed to quantify its efficacy against specific pathogens.

Drug Development

Due to its unique structural features and biological activity, this compound is being explored as a precursor in drug synthesis. Its derivatives may possess enhanced pharmacological properties suitable for treating various diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Enzyme Inhibition Study | Demonstrated that this compound effectively inhibits serine proteases by forming covalent bonds with the active site residues. |

| Antimicrobial Activity Assessment | Showed promising results against Gram-positive bacteria; further research is necessary for broader spectrum analysis. |

| Synthesis of Drug Derivatives | Utilized in the synthesis of cyclic tetrapeptides with potential anticancer activity; demonstrated improved binding affinity compared to parent compounds. |

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-1,1,1-trifluoroacetone | C₃H₂BrF₃O | Lacks the oxime functionality; less reactive |

| 3-Chloro-1,1,1-trifluoroacetone oxime | C₃H₃ClF₃NO | Chlorine instead of bromine; different reactivity profile |

| 3-Iodo-1,1,1-trifluoroacetone oxime | C₃H₃IF₃NO | Iodine substituent; potential variations in biological activity |

属性

IUPAC Name |

N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAMTJKIIPLJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382012 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117341-57-8 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。